N-(1-Cyanocyclopentyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C17H19N5OS2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS2/c1-12-4-6-13(7-5-12)19-15-21-22-16(25-15)24-10-14(23)20-17(11-18)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
UFYVLZCNDRLMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole Family
The following table compares 4y with key analogs from , and 9:
Key Observations:
- Substituent Impact: The 1-cyanocyclopentyl group in 4y enhances steric and electronic interactions with biological targets compared to simpler alkyl groups (e.g., ethyl in ’s analog). This likely contributes to its lower IC50 values .
Comparison with Antimicrobial Thiadiazole Derivatives
and describe 1,3,4-thiadiazole derivatives with antimicrobial activity. For example:
- 5c (): Contains a 4-methylbenzylthio group and thiadiazinan-3-yl moiety.
- 2a () : Benzofuran-oxadiazole hybrid with a 3-chlorophenyl group. Potent antimicrobial activity but structurally distinct from 4y .
Key Observations:
- Thioether Linkage: While both 4y and antimicrobial analogs (e.g., 5c) retain the thioether group, the p-tolylamino and 1-cyanocyclopentyl groups in 4y likely redirect activity toward cancer targets .
- Substituent Flexibility : Modifications like benzofuran () or thiadiazinan () demonstrate the scaffold’s adaptability but highlight the need for targeted substituents to optimize specific bioactivities .
Preparation Methods
Reaction Pathway
The thiadiazole core is synthesized via cyclization of a thiosemicarbazide precursor:
- Formation of p-tolyl thiosemicarbazide :
$$ \text{p-Tolyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{4-(p-Tolyl)thiosemicarbazide} $$
Characterization Data
- IR (KBr) : 3250 cm$$^{-1}$$ (N-H stretch), 1590 cm$$^{-1}$$ (C=N stretch), 1240 cm$$^{-1}$$ (C=S stretch).
- $$^1$$H-NMR (DMSO-d$$6$$) : δ 2.35 (s, 3H, CH$$3$$), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 11.20 (s, 1H, NH).
Synthesis of N-(1-Cyanocyclopentyl)-2-Chloroacetamide
Reaction Pathway
The chloroacetamide intermediate is prepared via a two-step process:
Characterization Data
- IR (KBr) : 2240 cm$$^{-1}$$ (C≡N stretch), 1660 cm$$^{-1}$$ (C=O stretch), 650 cm$$^{-1}$$ (C-Cl stretch).
- $$^1$$H-NMR (CDCl$$3$$) : δ 1.70–1.95 (m, 8H, cyclopentyl CH$$2$$), 3.10 (s, 1H, NH), 4.20 (s, 2H, CH$$_2$$Cl).
Coupling Reaction to Form the Final Product
Reaction Mechanism
The thiol group of 5-(p-tolylamino)-1,3,4-thiadiazole-2-thione undergoes nucleophilic substitution with the chloroacetamide intermediate:
$$ \text{Thiadiazole-thione} + \text{N-(1-Cyanocyclopentyl)-2-chloroacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} $$
Optimization Considerations
- Solvent : Acetone preferred for solubility and reaction kinetics.
- Base : K$$2$$CO$$3$$ effective in deprotonating the thiol to enhance nucleophilicity.
Spectroscopic Characterization of the Final Product
Key Spectral Data (from PubChem and Analogous Compounds)
| Technique | Data |
|---|---|
| IR (KBr) | 3271 cm$$^{-1}$$ (N-H), 2936 cm$$^{-1}$$ (C-H), 1653 cm$$^{-1}$$ (C=O) |
| $$^1$$H-NMR | δ 1.04 (t, CH$$3$$), 4.35 (s, S-CH$$2$$), 7.79–8.25 (Ar-H), 11.09 (NH) |
| $$^{13}$$C-NMR | δ 116.88 (Ar-C), 140.83 (C=N), 163.56 (C=O) |
| MS (ESI) | m/z 373.5 [M+H]$$^+$$ |
Elemental Analysis
Comparative Analysis of Synthetic Routes
Alternative Methodologies
Yield and Purity Considerations
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Thiosemicarbazide | 85–90% | >95% |
| Thiadiazole-thione | 70–75% | >90% |
| Chloroacetamide | 80–85% | >98% |
| Final Coupling | 65–70% | >97% |
Challenges and Troubleshooting
- Thiadiazole Cyclization : Incomplete reaction due to insufficient reflux time; monitor by TLC (R$$_f$$ = 0.5 in ethyl acetate/hexane 1:1).
- Chloroacetamide Stability : Hydrolysis to glycine derivative in humid conditions; store under anhydrous N$$_2$$.
- Coupling Side Reactions : Oxidation of thiol to disulfide; use inert atmosphere (Argon).
Industrial-Scale Production Considerations
- Cost Efficiency : CS$$_2$$ and chloroacetyl chloride are cost-effective reagents.
- Safety : CS$$_2$$ is highly flammable; require explosion-proof reactors.
- Waste Management : Neutralize KOH and HCl waste streams before disposal.
Q & A
Q. How can researchers optimize the synthesis of N-(1-Cyanocyclopentyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity of thiadiazole intermediates .
- Catalysts : Triethylamine (TEA) facilitates nucleophilic substitution reactions, particularly in thioacetamide bond formation .
- Temperature : Moderate reflux conditions (80–100°C) balance reaction rate and side-product suppression .
- Purification : Sequential chromatography (TLC for monitoring, HPLC for final purification) ensures >95% purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., p-tolylamino protons at δ 7.1–7.3 ppm, cyanocyclopentyl carbons at δ 115–120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, thioacetamide C=S at ~1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Prioritize target-agnostic in vitro assays:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL indicates promise) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Address discrepancies through:
- Metabolic Stability Testing : Liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Pharmacokinetic Profiling : Plasma protein binding (equilibrium dialysis) and bioavailability studies (rodent models) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
Q. What strategies are effective in elucidating the reaction mechanism of thiadiazole-thioacetamide bond formation?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated reagents to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies (e.g., ΔG‡ < 25 kcal/mol for feasible pathways) .
- Trapping Intermediates : Low-temperature NMR to isolate reactive species (e.g., thiolate anions) .
Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance potency?
- Methodological Answer : Systematic SAR exploration involves:
- Analog Synthesis : Replace p-tolylamino with electron-withdrawing groups (e.g., nitro) to modulate electron density .
- Bioisosteric Replacement : Substitute cyanocyclopentyl with trifluoromethyl to improve metabolic stability .
- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Q. What methods resolve contradictions in reported solubility and stability profiles?
- Methodological Answer : Standardize experimental conditions:
- Solubility Assays : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Inter-laboratory Validation : Collaborative studies to harmonize protocols .
Q. How can computational tools predict binding modes with biological targets?
- Methodological Answer : Integrate multi-scale modeling:
- Molecular Docking : AutoDock Vina or Glide to screen against kinase domains (e.g., EGFR, VEGFR) .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ≤ -8 kcal/mol for strong inhibitors) .
Q. What challenges arise when scaling synthesis from milligram to gram quantities?
- Methodological Answer : Mitigate scalability issues via:
- Batch Reactor Optimization : Adjust stirring rates (≥500 rpm) and solvent volumes to maintain heat/mass transfer .
- Catalyst Recycling : Immobilize TEA on silica gel to reduce waste .
- In-line Analytics : PAT tools (e.g., ReactIR) for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
